6-bromo-3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)quinazolin-4(3H)-one
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Overview
Description
6-bromo-3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, may exhibit specific pharmacological effects that are of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 6th position of the quinazolinone ring.
Formation of Benzazepine Ring: Cyclization reactions to form the benzazepine moiety.
Hydroxylation: Introduction of the hydroxyl group at the 2nd position of the benzazepine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the bromine atom or the quinazolinone ring, potentially leading to debromination or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the bromine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with ketone or aldehyde functionalities, while reduction could produce debrominated or hydrogenated analogs.
Scientific Research Applications
6-bromo-3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)quinazolin-4(3H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anticancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone structures but different substituents.
Benzazepine Derivatives: Compounds with the benzazepine ring but different functional groups.
Uniqueness
The uniqueness of 6-bromo-3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)quinazolin-4(3H)-one lies in its specific combination of the quinazolinone and benzazepine rings, along with the bromine and hydroxyl substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H14BrN3O2 |
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Molecular Weight |
384.2 g/mol |
IUPAC Name |
3-(6-bromo-4-oxoquinazolin-3-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C18H14BrN3O2/c19-12-6-7-15-13(9-12)18(24)22(10-20-15)16-8-5-11-3-1-2-4-14(11)21-17(16)23/h1-4,6-7,9-10,16H,5,8H2,(H,21,23) |
InChI Key |
ZDTFTWSXPWUNEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N3C=NC4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
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